molecular formula C15H20O3 B12810237 (-)-Terrecyclic acid A CAS No. 93219-11-5

(-)-Terrecyclic acid A

Cat. No.: B12810237
CAS No.: 93219-11-5
M. Wt: 248.32 g/mol
InChI Key: SMAWCSOVJJHIOI-DDIVZENXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(-)-Terrecyclic acid A: is a naturally occurring compound known for its unique structure and biological activities It belongs to the class of terrecyclic acids, which are secondary metabolites produced by certain fungi

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-Terrecyclic acid A involves several steps, starting from readily available starting materials. The key steps include cyclization reactions, oxidation, and functional group transformations. The reaction conditions typically involve the use of specific catalysts, solvents, and temperature control to achieve the desired product with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve fermentation processes using fungi that naturally produce this compound. Optimization of fermentation conditions, such as pH, temperature, and nutrient supply, is crucial to maximize the yield. Additionally, downstream processing techniques like extraction, purification, and crystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: (-)-Terrecyclic acid A undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under controlled temperature and pH conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under specific solvent and temperature conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Chemistry: In chemistry, (-)-Terrecyclic acid A is used as a building block for the synthesis of more complex molecules

Biology: In biology, this compound is studied for its potential antimicrobial and antifungal properties. Researchers investigate its mechanism of action against various pathogens and explore its potential as a natural pesticide or preservative.

Medicine: In medicine, this compound is being explored for its potential therapeutic applications. Studies focus on its anti-inflammatory, anticancer, and neuroprotective properties. Researchers aim to develop new drugs based on this compound for the treatment of various diseases.

Industry: In industry, this compound is used in the development of new materials and products. Its unique chemical properties make it suitable for applications in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (-)-Terrecyclic acid A involves its interaction with specific molecular targets and pathways. It may inhibit the activity of certain enzymes, disrupt cellular processes, or modulate signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

    Terrecyclic acid B: Another member of the terrecyclic acid family with similar biological activities.

    Terrecyclic acid C: A structurally related compound with distinct chemical properties.

    Other secondary metabolites: Compounds produced by fungi with similar structures and biological activities.

Uniqueness: (-)-Terrecyclic acid A is unique due to its specific structure and the range of biological activities it exhibits

Properties

CAS No.

93219-11-5

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

(1R,5S,6S,9S)-11,11-dimethyl-2-methylidene-3-oxotricyclo[4.3.2.01,5]undecane-9-carboxylic acid

InChI

InChI=1S/C15H20O3/c1-8-12(16)6-11-9-4-5-10(13(17)18)15(8,11)7-14(9,2)3/h9-11H,1,4-7H2,2-3H3,(H,17,18)/t9-,10+,11-,15-/m0/s1

InChI Key

SMAWCSOVJJHIOI-DDIVZENXSA-N

Isomeric SMILES

CC1(C[C@]23[C@H](CC[C@H]1[C@@H]2CC(=O)C3=C)C(=O)O)C

Canonical SMILES

CC1(CC23C(CCC1C2CC(=O)C3=C)C(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.